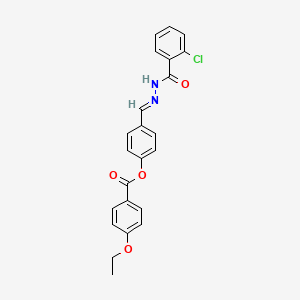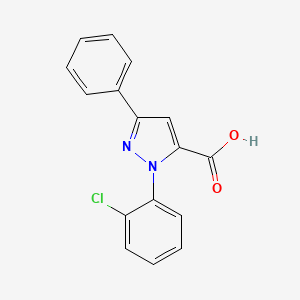
Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate is a heterocyclic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno ring fused with a pyrazole ring, and an isopropyl ester group attached to the carboxylate moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-5-carboxylic acid with isopropyl alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ester moiety.
Aplicaciones Científicas De Investigación
Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, including its role as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. Additionally, it may interact with cellular pathways that regulate cell proliferation and apoptosis, contributing to its anticancer effects.
Comparación Con Compuestos Similares
1-Methyl-3-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylic acid: This compound shares a similar thienopyrazole core structure but differs in the substituents attached to the carboxylate group.
Ethyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate: Similar structure with an ethyl ester group instead of an isopropyl ester group.
Uniqueness: Isopropyl 3-methyl-1-phenyl-1H-thieno(2,3-C)pyrazole-5-carboxylate is unique due to its specific ester group, which can influence its chemical reactivity and biological activity. The isopropyl ester group may provide different steric and electronic effects compared to other ester groups, potentially leading to distinct properties and applications.
Propiedades
Fórmula molecular |
C16H16N2O2S |
|---|---|
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
propan-2-yl 3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxylate |
InChI |
InChI=1S/C16H16N2O2S/c1-10(2)20-16(19)14-9-13-11(3)17-18(15(13)21-14)12-7-5-4-6-8-12/h4-10H,1-3H3 |
Clave InChI |
JIYXPYADIQPNIL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C2=C1C=C(S2)C(=O)OC(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[(5E)-5-(3,4-dihydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12014388.png)

![5-(benzenesulfonyl)-6-imino-11-methyl-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12014399.png)
![2-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]butanoyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12014406.png)
![ethyl (2Z)-2-(3,4-dimethoxybenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12014407.png)

![N-(2,4-dimethoxyphenyl)-2-{(3Z)-2-oxo-3-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B12014426.png)
![N-(2-chlorophenyl)-2-[(3Z)-3-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12014428.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12014442.png)
![3-(4-chlorophenyl)-2-[(4-nitrobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014449.png)
![2-(Benzo[d]thiazol-2-ylthio)-N'-(5-nitro-2-oxoindolin-3-ylidene)acetohydrazide](/img/structure/B12014459.png)

